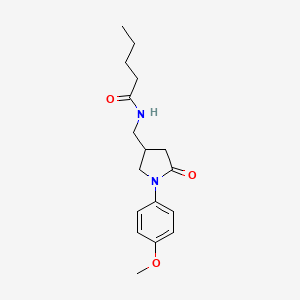
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” is a chemical compound with the linear formula C18H28N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is a simplified derivative of Albendazole and has shown anthelmintic properties against the nematode Toxocara canis .
Molecular Structure Analysis
The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed physical and chemical properties analysis is not available in the retrieved sources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- In a study focused on the Beckmann rearrangement of cycloalkanone oximes, derivatives similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide were synthesized, showcasing the compound's versatility in chemical transformations. The synthesized amides were further converted to acids and esters, indicating the compound's potential as a precursor for various organic synthesis pathways (Savel'ev, Tikhonov, & Rybalova, 2016).
Pharmacological Applications
- N-(4-Methoxyphenyl)pentanamide, a derivative of the compound, was investigated for its anthelmintic properties against Toxocara canis, a parasitic roundworm. This study highlighted the compound's efficacy in inhibiting parasite viability in a concentration-dependent manner while exhibiting lower cytotoxicity compared to traditional anthelmintic drugs. It also demonstrated an excellent drug-likeness profile, suggesting its potential as a novel anthelmintic agent (Silva et al., 2022).
Analytical and Diagnostic Applications
- Research involving the electrochemical microsensor design for in vivo monitoring of H2O2 in Parkinson's disease mouse brains utilized derivatives of a similar compound. These derivatives served as probes for H2O2, enabling real-time tracking of reactive oxygen species in the brain, which is crucial for understanding oxidative stress-related neurodegenerative disorders (Luo et al., 2022).
Anticancer Research
- In another study, derivatives of this compound were explored for their potential as inhibitors of tumor growth. Specifically, the research focused on the synthesis and pharmacological evaluation of these compounds in models of hormone-dependent cancers, suggesting the compound's relevance in developing new cancer therapeutics (Hartmann & Batzl, 1986).
Direcciones Futuras
The results of a study demonstrate that the molecular simplification of Albendazole to give “N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . Infections caused by parasitic helminths have enormous health, social, and economic impacts worldwide. The treatment and control of these diseases have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .
Mecanismo De Acción
Target of Action
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide has been identified as a potential inhibitor of EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound this compound interacts with its targets (EGFR and VEGFR-2) in a manner that inhibits their function . This interaction and the resulting changes can lead to the inhibition of cancer cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by EGFR and VEGFR-2 . These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these receptors, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of cancer progression .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . The compound demonstrated an excellent drug-likeness profile and met the ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements without a single instance of Lipinski’s rule of five violations . These properties suggest that the compound may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and VEGFR-2 function, disruption of cell proliferation and survival pathways, and potential inhibition of cancer progression .
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSGLXFTKNKRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

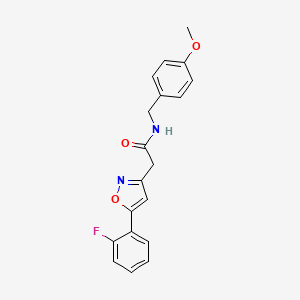
![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
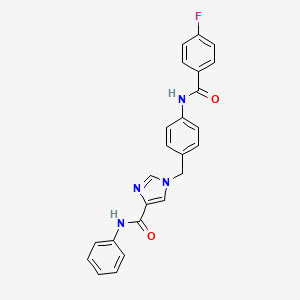
![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)
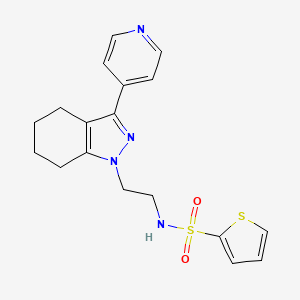
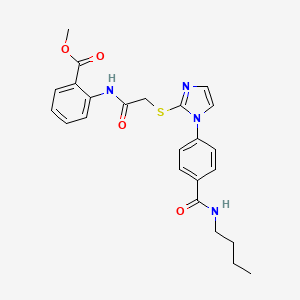
![1-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2699006.png)
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)
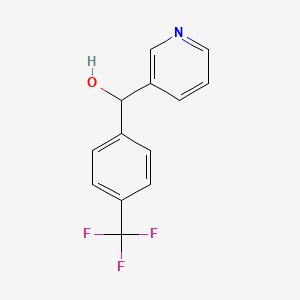

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)
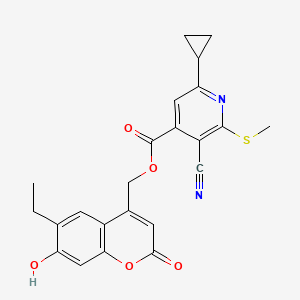
![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)
